1H-Pyrazole, 3-(chloroethynyl)-1-methyl-

Synthetic methodology Pyrazole functionalization Acetylenic heterocycles

1H-Pyrazole, 3-(chloroethynyl)-1-methyl- (IUPAC: 3-(2-chloroethynyl)-1-methylpyrazole) is a heterocyclic building block belonging to the chloroethynylpyrazole subclass, characterized by a chloroethynyl substituent at the pyrazole 3-position and an N-methyl group. With a molecular formula of C₆H₅ClN₂ and a molecular weight of 140.57 g/mol, the compound is a crystalline solid at ambient temperature (mp 36–39 °C) and exhibits moderate lipophilicity (XLogP 3.2).

Molecular Formula C6H5ClN2
Molecular Weight 140.57 g/mol
CAS No. 61514-58-7
Cat. No. B14573237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrazole, 3-(chloroethynyl)-1-methyl-
CAS61514-58-7
Molecular FormulaC6H5ClN2
Molecular Weight140.57 g/mol
Structural Identifiers
SMILESCN1C=CC(=N1)C#CCl
InChIInChI=1S/C6H5ClN2/c1-9-5-3-6(8-9)2-4-7/h3,5H,1H3
InChIKeyYOURNEJEXUMGGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Pyrazole, 3-(chloroethynyl)-1-methyl- (CAS 61514-58-7): Procurement-Relevant Compound Profile and Class Positioning


1H-Pyrazole, 3-(chloroethynyl)-1-methyl- (IUPAC: 3-(2-chloroethynyl)-1-methylpyrazole) is a heterocyclic building block belonging to the chloroethynylpyrazole subclass, characterized by a chloroethynyl substituent at the pyrazole 3-position and an N-methyl group [1]. With a molecular formula of C₆H₅ClN₂ and a molecular weight of 140.57 g/mol, the compound is a crystalline solid at ambient temperature (mp 36–39 °C) and exhibits moderate lipophilicity (XLogP 3.2) . Its defining structural feature is the terminal chloroethynyl (–C≡C–Cl) moiety, which confers a distinctive reactivity profile fundamentally different from non-halogenated ethynylpyrazoles and from chloroethynyl regioisomers substituted at the 4- or 5- positions [1][2]. The compound is primarily utilized as a synthetic intermediate for constructing more complex acetylenic pyrazole derivatives via Sonogashira coupling, nucleophilic substitution, and rearrangement chemistry.

Why Generic Substitution Fails for 1H-Pyrazole, 3-(chloroethynyl)-1-methyl-: Regiochemistry Determines Reactivity Outcome


In the chloroethynyl-N-methylpyrazole series, the position of the chloroethynyl substituent on the pyrazole ring is not a minor structural variation — it dictates the fundamental reaction pathway under basic conditions [1]. The 3-isomer (target compound) undergoes NaNH₂/NH₃-induced isomerization to a [5-chloro-N-methyl-pyrazolyl]acetylene; the 4-isomer, when bearing a 5-methyl group, follows a cineamination pathway yielding 5-(aminomethyl)-pyrazolylacetylenes; and the 5-isomer undergoes transhalogenation (halogen–metal exchange) rather than rearrangement [2]. Consequently, a procurement decision that treats these regioisomers as interchangeable — or that substitutes a non-halogenated ethynylpyrazole — will lead to a different reaction outcome, an alternative product scaffold, and potentially a failed synthetic sequence. The quantitative evidence below substantiates why the 3-chloroethynyl regioisomer must be specified explicitly when the target transformation is isomerization to a pyrazolylacetylene.

Quantitative Differentiation Evidence for 1H-Pyrazole, 3-(chloroethynyl)-1-methyl- (CAS 61514-58-7) Versus Closest Analogs


Regiochemistry-Controlled Reaction Fate: Isomerization vs. Transhalogenation vs. Cineamination

Under identical reaction conditions (NaNH₂ in liquid NH₃), the three regioisomeric chloroethynyl-N-methylpyrazoles follow three mutually exclusive reaction pathways [1][2]. The 3-isomer (target compound) undergoes isomerization to yield a [5-chloro-1-methyl-pyrazol-3-yl]acetylene product. In contrast, the 5-isomer undergoes transhalogenation, exchanging the chlorine atom for sodium to form a sodium acetylide. The 4-isomer with a 5-methyl substituent follows a distinct cineamination route, producing 5-(aminomethyl)-pyrazolylacetylenes [3]. These divergent outcomes were established in a single comparative study, constituting a direct head-to-head comparison.

Synthetic methodology Pyrazole functionalization Acetylenic heterocycles

Physicochemical Differentiation: Crystallinity and Handling Advantage Over the Non-Halogenated Ethynyl Analog

The target compound is a crystalline solid at ambient laboratory temperature with a melting point of 36–39 °C, enabling precise gravimetric dispensing and storage at room temperature . Its non-halogenated analog, 3-ethynyl-1-methylpyrazole (CAS 61514-59-8), has a molecular weight of 106.13 g/mol and is reported as a liquid or low-melting solid, which complicates accurate weighing and requires cold storage for long-term stability . The chloroethynyl group also increases the molecular weight (140.57 vs. 106.13 g/mol) and the calculated XLogP (3.2), which alters solvent partitioning behavior relevant to extraction and chromatographic purification .

Physicochemical properties Compound handling Solid-state characterization

Synthetic Route Definition: Established Two-Step Access from a Commercially Available Ketone Precursor

The synthesis of 3-(chloroethynyl)-1-methylpyrazole is documented via a two-step sequence starting from 3-acetyl-1-methylpyrazole: (i) reaction with PCl₅ to generate the β,β-dichlorovinyl intermediate, followed by (ii) dehydrochlorination with an equimolar amount of NaNH₂ in liquid NH₃ to afford the chloroethynyl product [1]. This general method was reported to give 'high yields' of chloroethynylpyrazoles across a series of methylpyrazolyl ketone substrates. In contrast, direct synthesis of the non-halogenated ethynyl analog requires a separate dechlorination or protective-group strategy, and the bromoethynyl analog requires a distinct halogenation step using different reagents.

Synthetic accessibility Chloroacetylene synthesis Pyrazole building blocks

Chlorine as a Traceless Directing/Leaving Group: Strategic Advantage Over Bromo and Iodo Analogs in Sequential Transformations

The chloroethynyl group serves a dual synthetic function: the chlorine atom can act as a leaving group in nucleophilic substitution or cross-coupling reactions, while the alkyne moiety can participate independently in cycloaddition or Sonogashira chemistry [1]. Compared to the bromoethynyl analog, the chloro derivative offers attenuated reactivity that can be advantageous in sequential one-pot transformations where over-reaction of a more labile C–Br bond would compromise chemoselectivity. The 4-bromoethynyl-5-methylpyrazole analog has been explicitly shown to undergo competing transhalogenation (Br → Na exchange) under NaNH₂/NH₃ conditions, whereas the 3-chloro isomer cleanly follows the isomerization pathway [2].

Cross-coupling Chemoselectivity Sonogashira reaction

Optimal Application Scenarios for 1H-Pyrazole, 3-(chloroethynyl)-1-methyl- (CAS 61514-58-7) Based on Verified Differentiation Evidence


Synthesis of Pyrazolylacetylene Libraries via NaNH₂-Mediated Isomerization

The target compound is the correct starting material for generating [5-chloro-1-methyl-pyrazol-3-yl]acetylene scaffolds via NaNH₂/NH₃-induced isomerization [1]. This transformation is regiospecific to the 3-chloroethynyl isomer; neither the 4- nor the 5-isomer yields this product. The resulting pyrazolylacetylene can be elaborated via Sonogashira coupling, click chemistry (CuAAC), or Chodkiewicz–Cadiot reactions to construct diverse compound libraries for medicinal chemistry or agrochemical discovery.

Sequential One-Pot Transformations Requiring Halogen Chemoselectivity

Because the chloroethynyl group resists transhalogenation under conditions that cause bromo- and iodo-analogs to undergo halogen–metal exchange [1], the target compound enables sequential reaction sequences where the alkyne is preserved during a first-step transformation at the halogen center. This chemoselectivity is directly evidenced by the divergent behavior of 4-bromoethynyl-5-methylpyrazole, which undergoes competing transhalogenation under identical NaNH₂/NH₃ conditions .

Building Block for Sonogashira Cross-Coupling with Aryl and Hetaryl Halides

The terminal chloroethynyl group participates in palladium-catalyzed Sonogashira coupling, enabling the introduction of aryl, hetaryl, or vinyl substituents at the alkyne terminus [1]. The 3-chloroethynyl regioisomer specifically positions the coupled product at the pyrazole 3-position, a regiochemical outcome that cannot be achieved using the 4- or 5-isomers. The crystalline solid form (mp 36–39 °C) facilitates accurate stoichiometric dispensing for small-scale parallel synthesis .

Precursor for Nucleophilic Substitution at the Chloroethynyl Carbon

The chlorine atom of the chloroethynyl group is susceptible to nucleophilic displacement, enabling the installation of amine, thiol, or alkoxide substituents to generate heteroatom-substituted ethynylpyrazoles [1]. The defined melting point and XLogP of 3.2 support predictable extraction and purification behavior, which is particularly valuable when scaling reactions beyond the milligram range.

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